Polyester formulators needing thermal and barrier performance beyond PET have limited monomer options. 2,6-NDA is the essential precursor for high-performance PEN, delivering quantifiable gains over terephthalic acid (TPA) and other NDA isomers.
• 4-5× O₂/CO₂ barrier improvement and 3.5× better moisture barrier vs. PET
• ~50°C higher Tg (PEN ~120°C vs. PET ~70°C), enabling F-class insulation and retortable packaging
• Unique linear 2,6-substitution ensures crystallizable polymer chains unattainable with 1,5- or 2,7-NDA isomers
Supplied as ≥98% white crystalline powder; ambient shipping; bulk quantities available.
Molecular FormulaC12H8O4
Molecular Weight216.19 g/mol
CAS No.1141-38-4
Cat. No.B126342
⚠ Attention: For research use only. Not for human or veterinary use.
2,6-Naphthalenedicarboxylic Acid: Key Monomer for High-Performance PEN Polyesters
2,6-Naphthalenedicarboxylic acid (2,6-NDA) is an aromatic dicarboxylic acid with the formula C10H6(CO2H)2 [1]. It is a colorless solid and the most industrially significant isomer among naphthalenedicarboxylic acids [1]. Its primary application is as the precursor monomer to the high-performance polyester poly(ethylene-2,6-naphthalene dicarboxylate), or PEN [1][2]. The 2,6-substitution pattern confers a linear, symmetric structure to its derived polymers, which is fundamental to their enhanced performance over benzene-based analogs [2].
1
WorkflowPrimary aromatic dicarboxylic acid precursor for high-performance PEN polyester synthesis
2
Structure AdvantageLinear, symmetric 2,6-substitution pattern reported to confer rigid-rod polymer architecture and improved chain packing
3
Performance ContextDerived PEN polymers exhibit reported multi-fold improvements in thermal and barrier properties versus benzene-based analogs
[1] Wikipedia contributors. (2013). 2,6-Naphthalenedicarboxylic acid. Wikipedia, The Free Encyclopedia. View Source
[2] Lillwitz, L. D. (2001). Production of Dimethyl-2,6-Naphthalenedicarboxylate: Precursor to Polyethylene Naphthalate. Applied Catalysis A: General, 221(1-2), 337–358. View Source
Why 2,6-Naphthalenedicarboxylic Acid Cannot Be Replaced in High-Performance Applications
2,6-Naphthalenedicarboxylic acid (2,6-NDA) and terephthalic acid (TPA) are both aromatic diacids used in polyester synthesis. However, substituting TPA for 2,6-NDA results in a dramatic and quantifiable loss in polymer performance, specifically in thermal stability and gas barrier properties [1][2]. The core difference stems from the fused, bicyclic naphthalene ring of 2,6-NDA, which imparts significantly greater molecular rigidity and chain alignment than the single benzene ring of TPA [1]. Consequently, PEN exhibits barrier and thermal properties that are several times greater than those of PET [2]. Furthermore, other NDA isomers (e.g., 1,5- or 2,7-NDA) or similar rigid diacids (e.g., 4,4'-biphenyldicarboxylic acid) produce polymers with inferior properties, such as lower intrinsic viscosity or a lack of crystallinity, highlighting the unique value of the 2,6-NDA isomer [3][4][5]. A direct, one-for-one substitution is therefore not possible for applications demanding high heat resistance and superior barrier performance. The following sections provide the quantitative evidence supporting these key differentiations.
Target Monomer2,6-NDA
Substitute Risk
Linear naphthalene diacid; enables rigid, high-Tg PEN
Terephthalic acid (TPA) replacement results in significantly lower thermal stability and gas barrier performance; polymer properties may degrade to PET levels
2,6-isomer positioning critical for crystallinity and molecular weight
1,4-NDA or 2,7-NDA isomers produce polymers with lower intrinsic viscosity, poorer crystallization, or altered intercalation behavior; direct interchange may compromise quality
Amorphous-to-semi-crystalline copolymer control
4,4′-biphenyldicarboxylic acid (BDA) yields highly crystalline copolymers under similar conditions, shifting processability and clarity; application fit may not transfer
[1] Asrar, J. (1999). Synthesis and properties of 4,4′-biphenyldicarboxylic acid and 2,6-naphthalenedicarboxylic acid. Journal of Polymer Science Part A: Polymer Chemistry, 37(16), 3139-3146. View Source
[4] Tagaya, H., et al. (1993). Preferential Intercalation of Isomers of Naphthalenecarboxylate Ions into the Interlayer of Layered Double Hydroxides. Chemistry of Materials, 5(10), 1431–1433. View Source
[5] Heininger, C., et al. (2009). Distinct differences in self-assembly of aromatic linear dicarboxylic acids. Langmuir, 25(2), 968-72. View Source
Quantitative Performance Differentiation vs. Structural Analogs
Superior Gas Barrier Performance vs. PET
Polyethylene naphthalate (PEN), synthesized from 2,6-NDA, demonstrates a multi-fold improvement in gas barrier properties compared to the terephthalic acid (TPA)-derived polyethylene terephthalate (PET) [1]. This performance is a direct consequence of the naphthalene ring in 2,6-NDA, which promotes a denser, less permeable polymer matrix [1].
Gas Barrier vs. PETHead-to-head
O2/CO2 barrier: 4–5× higher Water vapor barrier: 3.5× higher Water barrier: 3–4× higher
Supports selection for high-barrier packaging where PET is insufficient
Reported for PEN vs. PET homopolymer films
PolyesterBarrier PropertiesPEN
Evidence Dimension
Gas barrier properties (relative performance)
Target Compound Data
Water barrier: 3-4x; Oxygen/CO2 barrier: 4-5x; Water vapor barrier: 3.5x
Comparator Or Baseline
Polyethylene terephthalate (PET), derived from terephthalic acid
Quantified Difference
PEN's oxygen and carbon dioxide barrier is 4-5 times greater than PET. Water vapor barrier is 3.5 times greater.
Conditions
Comparison of PEN and PET homopolymer films.
Why This Matters
This superior barrier performance makes 2,6-NDA essential for applications requiring extended shelf life and product protection, such as advanced food and beverage packaging where PET is inadequate.
The incorporation of 2,6-NDA into a polyester backbone significantly elevates its glass transition temperature (Tg) compared to PET. This thermal enhancement is attributed to the increased chain stiffness from the naphthalene ring [1][2].
Thermal Resistance vs. PETHead-to-head
Tg (PEN): >120 °C Tg (PET): ~70–80 °C Δ ≈ +50 °C
Enables hot-fill and high-temperature insulation applications
Based on homopolymer thermal comparison
PolyesterThermal PropertiesGlass Transition
Evidence Dimension
Glass transition temperature (Tg)
Target Compound Data
Tg of PEN is above 120°C, approximately 50°C higher than PET.
Comparator Or Baseline
Polyethylene terephthalate (PET), derived from terephthalic acid, with a Tg of ~70-80°C.
Quantified Difference
Increase of approximately 50°C.
Conditions
Comparison of PEN and PET homopolymer thermal properties.
Why This Matters
A 50°C higher Tg expands the material's application window for hot-fill processes, high-temperature electrical insulation, and other uses where PET would deform, enabling material selection for demanding thermal environments.
Superior Polymerization and Crystallinity vs. 1,4-NDA
The choice of naphthalenedicarboxylic acid isomer is critical for polymerization efficiency and final polymer quality. A direct comparative study of PEN synthesis using different NDA isomers showed that 2,6-NDA yields a polymer with superior properties compared to its 1,4-isomer [1].
PEN from 1,4-NDA had lower intrinsic viscosity and poorer color. 1,4-NDA had a higher esterification activation energy.
Conditions
Direct esterification polymerization using tetra-n-butyl titanate as a catalyst.
Why This Matters
This evidence confirms that 2,6-NDA is not simply interchangeable with other NDA isomers. The specific 2,6-substitution pattern is essential for achieving the desired high molecular weight and crystalline properties in PEN, which directly correlate with the final product's mechanical strength and thermal performance.
The molecular shape and functional group positioning of NDA isomers lead to vastly different behaviors in supramolecular systems. A study on intercalation into layered double hydroxides (LDHs) revealed a strong selectivity for the 2,6-isomer [1]. This phenomenon serves as a proxy for understanding its distinct molecular recognition and packing efficiency.
Only 24% of 2,7-NDA was co-intercalated, resulting in a selectivity ratio of >3.75:1 for 2,6-NDA.
Conditions
Zn/Al (0.7/0.3) LDH under alkaline conditions.
Why This Matters
This selectivity demonstrates that 2,6-NDA possesses a unique molecular geometry and favorable intermolecular interaction profile compared to other isomers. This translates to more ordered packing and stronger intermolecular interactions in its final polymer, PEN, which underpins its enhanced barrier and mechanical properties.
[1] Tagaya, H., et al. (1993). Preferential Intercalation of Isomers of Naphthalenecarboxylate Ions into the Interlayer of Layered Double Hydroxides. Chemistry of Materials, 5(10), 1431–1433. View Source
Differentiated Crystallization Profile vs. Biphenyldicarboxylic Acid
While both 2,6-NDA and 4,4'-biphenyldicarboxylic acid (BDA) are rigid, linear diacids used to enhance PET, they impart different morphological characteristics to the resulting copolymers [1].
Crystallinity vs. BDA CopolymersHead-to-head
PET-NDA copolymers: predominantly amorphous; crystallinity via annealing at low NDA content PET-BDA copolymers: highly crystalline from melt at higher BDA content
Amorphous vs. crystalline nature dictates optical clarity and processing strategy
Melt copolymerization comparison
CopolymersCrystallinityPET Modification
Evidence Dimension
Copolymer crystallinity
Target Compound Data
Copolymers of PET with 2,6-NDA are generally amorphous, with crystallinity developed only via thermal annealing at low NDA concentrations.
Comparator Or Baseline
Copolymers of PET with BDA are highly crystalline, with high rates of crystallization from the melt at higher BDA concentrations.
Quantified Difference
Qualitative difference in crystalline vs. amorphous nature.
Conditions
Melt copolymerization of PET oligomers with NDA or BDA.
Why This Matters
This distinction in crystallization behavior is critical for processability and final application. An amorphous material offers clarity and a different processing window compared to a rapidly crystallizing one. The selection between NDA and BDA for copolymer modification is therefore a strategic choice based on the desired transparency and processing characteristics of the final polymer.
CopolymersCrystallinityPET Modification
[1] Asrar, J. (1999). Synthesis and properties of 4,4′-biphenyldicarboxylic acid and 2,6-naphthalenedicarboxylic acid. Journal of Polymer Science Part A: Polymer Chemistry, 37(16), 3139-3146. View Source
Key Application Scenarios Driven by Performance Evidence
High-Barrier Food and Beverage Packaging
For applications requiring a multi-fold improvement in gas and moisture barrier over PET, 2,6-NDA-derived PEN is the preferred choice. The quantifiable 4-5x improvement in oxygen/CO2 barrier and 3.5x improvement in water vapor barrier [1] directly enables longer shelf life and enhanced product protection, making it ideal for premium beverage bottles (e.g., beer), retortable containers, and oxygen-sensitive food packaging.
High-Temperature Electrical and Thermal-Resistant Films
The ~50°C higher glass transition temperature (Tg) of PEN compared to PET [2] is a definitive selection criterion for applications in demanding thermal environments. This includes high-temperature electrical insulation (e.g., F-class insulation materials), flexible printed circuits, and industrial strapping tapes, where PET would undergo unacceptable dimensional instability or softening.
Advanced Copolyester Synthesis for Tailored Properties
2,6-NDA serves as a critical modifier for TPA-based polyesters when a specific performance profile is required. As demonstrated by the improvement in glass transition temperature in PCTN copolymers [3], and the ability to produce amorphous copolymers with PET [4], formulators can use 2,6-NDA to precisely engineer a polymer with a higher Tg and controlled crystallinity, which cannot be achieved with TPA or other rigid diacids like BDA alone.
Application
Selection Property
Validation Focus
High-Barrier Packaging
Multi-fold gas and moisture barrier improvement over PET
Oxygen, CO2, and water vapor transmission rate validation in target package geometry
High-Temperature Films & Insulation
Significantly elevated glass transition temperature (Δ ~50 °C)
Tg, heat deflection temperature, and dimensional stability under load
Tailored Copolyester Engineering
Controlled crystallinity and thermal modification capability distinct from BDA
Amorphous/crystalline ratio, Tg shift, and optical clarity after processing
[3] Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. (2022). ScholarMate. View Source
[4] Asrar, J. (1999). Synthesis and properties of 4,4′-biphenyldicarboxylic acid and 2,6-naphthalenedicarboxylic acid. Journal of Polymer Science Part A: Polymer Chemistry, 37(16), 3139-3146. View Source
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